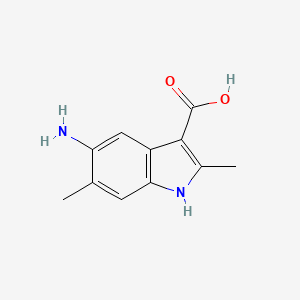![molecular formula C18H21N3S B12949903 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline CAS No. 104340-42-3](/img/structure/B12949903.png)
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline is a complex organic compound that features a benzimidazole moiety linked to a diethylaniline group through a sulfanyl-methyl bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline typically involves a multi-step process. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde to form the benzimidazole-sulfanyl intermediate. This intermediate is further reacted with N,N-diethylaniline under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of solvents like DMSO and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halides or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The benzimidazole moiety is known for its antimicrobial and antiviral properties, making this compound a candidate for drug development.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole derivatives like:
2-(4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl)methylidenehydrazine-1-carbothioamide: Known for its antimicrobial properties.
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Evaluated for anti-inflammatory activity.
Ethyl (2-{[(1H-Benzimidazol-2-yl)sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Used in various chemical applications.
The uniqueness of 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
104340-42-3 |
|---|---|
Molekularformel |
C18H21N3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C18H21N3S/c1-3-21(4-2)17-12-8-5-9-14(17)13-22-18-19-15-10-6-7-11-16(15)20-18/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MCVNBNZGDZWNML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC=C1CSC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




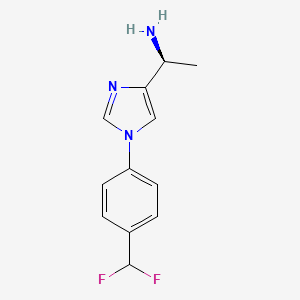
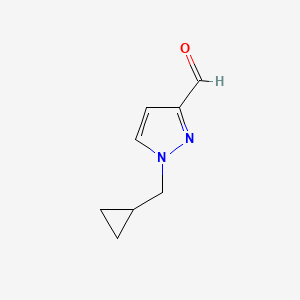

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
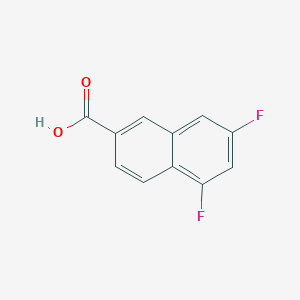
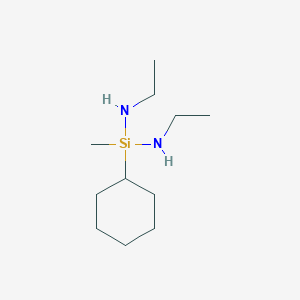
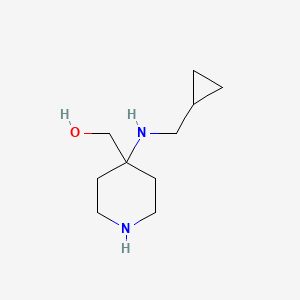
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
